molecular formula C11H13NO B3181543 4-(3-Methoxyphenyl)butanenitrile CAS No. 91152-85-1

4-(3-Methoxyphenyl)butanenitrile

Cat. No.: B3181543
CAS No.: 91152-85-1
M. Wt: 175.23 g/mol
InChI Key: SYCHWZNYFTYNEC-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butanenitrile (CAS: 91152-85-1) is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. It features a methoxy group (-OCH₃) at the meta position of the phenyl ring and a nitrile (-CN) group attached to a four-carbon chain. This structure confers unique physicochemical properties, such as moderate polarity and reactivity, making it valuable in synthetic chemistry and pharmaceutical intermediates.

The compound is synthesized via alkylation reactions using precursors like 1-iodo-3-(m-methoxyphenyl)propane or (m-methoxyphenyl)propyl bromide, achieving yields up to 88% under optimized conditions . Its nitrile group enables further functionalization, such as hydrolysis to carboxylic acids or participation in nucleophilic additions.

Properties

IUPAC Name

4-(3-methoxyphenyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHWZNYFTYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methoxyphenyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of 4-(3-Methoxyphenyl)butanenitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

4-(3-Methoxyphenyl)butanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: The nitrile group can be reduced to an amine.
  • Substitution: The methoxy group can be replaced with other functional groups under suitable conditions.

Biology

Research has shown that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have indicated that derivatives of 4-(3-Methoxyphenyl)butanenitrile demonstrate significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, 4-(3-Methoxyphenyl)butanenitrile is being explored for its potential role in drug development. Its structural characteristics make it a candidate for designing novel therapeutic agents targeting specific diseases. The methoxy and nitrile groups can enhance binding affinity to biological targets, potentially leading to new treatments .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the efficacy of 4-(3-Methoxyphenyl)butanenitrile derivatives against bacterial strains. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. This suggests potential for development into antimicrobial agents .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that compounds related to 4-(3-Methoxyphenyl)butanenitrile exhibit cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer drugs .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)butanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxyphenyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with potential biological or chemical activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Reactivity

Compound Name Substituent Position/Type Molecular Formula Synthesis Method Yield (%) Key Properties/Applications
4-(3-Methoxyphenyl)butanenitrile 3-OCH₃ on phenyl C₁₁H₁₃NO Alkylation of aryl halides 88 High synthetic versatility
4-Phenylbutanenitrile (4a) No substituent C₁₀H₁₁N Ni-catalyzed Negishi coupling 84 Baseline for reactivity studies
4-(4-Chlorophenyl)butanenitrile (4b) 4-Cl on phenyl C₁₀H₁₀ClN Ni-catalyzed Negishi coupling 88 Enhanced electrophilicity
4-(4-Bromophenyl)butanenitrile (4c) 4-Br on phenyl C₁₀H₁₀BrN Ni-catalyzed Negishi coupling 82 Halogenated intermediates

Key Observations :

  • Electron-withdrawing groups (Cl, Br) at the para position increase electrophilicity, facilitating cross-coupling reactions compared to the methoxy group, which is electron-donating.

Sulfur- and Silicon-Containing Analogs

Table 2: Functional Group Modifications

Compound Name Functional Group Molecular Formula Synthesis Method Key Properties
4-(Dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile (6) -SPh and -Si(CH₃)₂ C₁₄H₂₁NSSi Pd-catalyzed C–S bond formation Enhanced lipophilicity for material science
4-(Methylsulfinyl)butanenitrile -SOCH₃ C₅H₉NOS Oxidation of thioethers High polarity, potential bioactivity
(3-Cyanopropyl)trichlorosilane -SiCl₃ C₄H₆Cl₃NSi Halosilane reactions Precursor for silicon-based polymers

Key Observations :

  • Sulfur-containing analogs exhibit distinct electronic profiles.
  • Silicon-containing derivatives (e.g., compound 6) are utilized in materials science due to their thermal stability and compatibility with silicon-based substrates .

Nitrogen-Rich Derivatives

Table 3: Complex Heterocyclic Derivatives

Compound Name Structural Feature Molecular Formula Key Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile Piperazine ring C₁₄H₁₈ClN₃ CNS drug candidates
4-Methoxybutyrylfentanyl Fentanyl backbone + nitrile C₂₃H₃₀N₂O₂ Analgesic research (DEA-monitored)

Key Observations :

  • The addition of a piperazine ring (e.g., compound in Table 3) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets compared to simpler nitriles .
  • 4-Methoxybutyrylfentanyl demonstrates how nitrile groups can be integrated into pharmacologically active scaffolds, though its methoxy group differs in positioning from 4-(3-Methoxyphenyl)butanenitrile .

Biological Activity

4-(3-Methoxyphenyl)butanenitrile, also known as a nitrile derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group attached to a phenyl ring, which may influence its interaction with biological systems. This article reviews the biological activity of 4-(3-Methoxyphenyl)butanenitrile, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Methoxyphenyl)butanenitrile is C12H15NO. Its structure includes a butane chain linked to a phenyl group that carries a methoxy substituent. The presence of the nitrile functional group is significant for its biological activity.

The biological activity of 4-(3-Methoxyphenyl)butanenitrile can be attributed to its ability to interact with various biomolecular targets. The nitrile group may facilitate binding to enzyme active sites or receptor sites, potentially leading to modulation of biological pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, influencing signaling pathways related to pain, inflammation, or cancer progression.

Anticancer Properties

Research indicates that 4-(3-Methoxyphenyl)butanenitrile exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds with methoxy substitutions demonstrate significant anti-proliferative effects against breast cancer cells through mechanisms involving estrogen receptor modulation .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. They potentially inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of methoxyphenyl derivatives on MCF-7 breast cancer cells. Results indicated IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Study 2 Explored the neuroprotective effects of related compounds in models of Alzheimer's disease, showing reduced markers of inflammation and improved cognitive function in treated groups .
Study 3 Analyzed the interaction of similar derivatives with enzyme targets related to metabolic syndromes, suggesting potential for therapeutic applications in diabetes management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.